Lithium glycolate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

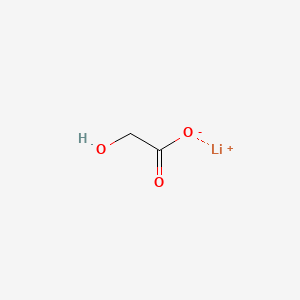

Lithium glycolate, also known as lithium hydroxyacetate, is a chemical compound composed of lithium ions and glycolate ions. It is represented by the chemical formula C₂H₅LiO₃. This compound is known for its white crystalline powder appearance and high solubility in water and alcohols. This compound is utilized in various fields, including organic synthesis, lithium-ion batteries, and as a catalyst in chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Lithium glycolate can be synthesized through the reaction of glycolic acid with lithium carbonate. The reaction is as follows:

2CH3COOH+Li2CO3→2LiCH3COO+CO2↑+H2O

This reaction typically occurs under controlled temperature conditions to ensure the complete conversion of reactants to the desired product .

Industrial Production Methods

In industrial settings, this compound is produced using a similar method but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and purity. The product is then purified through crystallization and filtration techniques to obtain high-purity this compound suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions

Lithium glycolate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to produce lithium oxalate and other by-products.

Reduction: It can be reduced under specific conditions to yield lithium acetate.

Substitution: This compound can participate in substitution reactions where the glycolate ion is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction typically occurs in an aqueous medium at elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride are used under anhydrous conditions.

Substitution: Various halogenating agents can be used to facilitate substitution reactions, often in the presence of a catalyst.

Major Products Formed

Oxidation: Lithium oxalate and carbon dioxide.

Reduction: Lithium acetate and hydrogen gas.

Substitution: Depending on the substituent, products can vary widely, including halogenated glycolates.

Aplicaciones Científicas De Investigación

Lithium glycolate has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in organic synthesis, particularly in esterification and etherification reactions.

Biology: this compound is studied for its potential effects on cellular metabolism and enzyme activity.

Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent for certain medical conditions.

Industry: It is an important component in the production of lithium-ion batteries, where it enhances the performance and stability of the battery cells .

Mecanismo De Acción

The mechanism by which lithium glycolate exerts its effects involves its interaction with various molecular targets and pathways:

Catalysis: In organic synthesis, this compound acts as a catalyst by stabilizing transition states and lowering activation energy.

Cellular Metabolism: It can influence cellular processes by interacting with enzymes and metabolic pathways, potentially altering the activity of key enzymes involved in glycolysis and other metabolic pathways.

Lithium-Ion Batteries: In battery applications, this compound improves the conductivity and stability of the electrolyte, enhancing the overall performance of the battery .

Comparación Con Compuestos Similares

Similar Compounds

Sodium glycolate: Similar in structure but contains sodium instead of lithium. It has different solubility and reactivity properties.

Potassium glycolate: Another similar compound with potassium as the cation. It is used in different industrial applications due to its unique properties.

Calcium glycolate: Contains calcium and is used in various biochemical applications .

Uniqueness of Lithium Glycolate

This compound stands out due to its high solubility in water and alcohols, making it highly versatile in various chemical reactions. Its role in lithium-ion batteries is particularly noteworthy, as it significantly enhances the performance and stability of the batteries compared to other glycolates .

Actividad Biológica

Lithium glycolate (C₂H₃LiO₃) is a lithium salt of glycolic acid, which has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and battery technology. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Pharmacological Properties

This compound exhibits several pharmacological properties that are significant in both therapeutic and toxicological contexts:

- Antidepressant Activity : Lithium salts are well-documented for their mood-stabilizing effects, particularly in bipolar disorder. This compound may share similar mechanisms due to its lithium content, potentially influencing neurotransmitter systems such as serotonin and norepinephrine .

- Neuroprotective Effects : Research indicates that lithium compounds can protect neurons from apoptosis and promote neurogenesis. This compound's neuroprotective properties may be attributed to its ability to modulate signaling pathways involved in cell survival .

- Toxicity Profile : While lithium is beneficial at therapeutic doses, it can be toxic at higher concentrations. This compound has been classified as harmful if swallowed and causes skin irritation, necessitating careful handling in laboratory settings .

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

- Inhibition of Glycolate Metabolism : Glycolate is a product of metabolic pathways in plants and microorganisms. This compound may interfere with these pathways, affecting cellular metabolism and energy production .

- Modulation of Reactive Oxygen Species (ROS) : Lithium compounds are known to influence oxidative stress responses. This compound may enhance the production of ROS under certain conditions, which could contribute to its neuroprotective effects .

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound through various experimental approaches:

- Cell Culture Studies : In vitro studies have shown that this compound can enhance neuronal survival under oxidative stress conditions. For instance, treatment with this compound significantly increased cell viability in neuronal cell lines exposed to harmful agents .

- Animal Models : Animal studies have demonstrated that administration of this compound can lead to improved behavioral outcomes in models of depression and anxiety. These findings suggest that this compound may have potential as an adjunct therapy in mood disorders .

- Toxicological Assessments : Toxicity studies reveal that while this compound is less toxic than other lithium salts, it still poses risks at high doses. The acute toxicity profile indicates that careful dosing is essential to avoid adverse effects .

Data Tables

| Study Type | Findings |

|---|---|

| In Vitro Studies | Increased neuronal survival under oxidative stress conditions with this compound treatment |

| Animal Models | Improved behavioral outcomes in depression models with this compound administration |

| Toxicity Assessments | Acute toxicity observed; harmful if swallowed; skin irritation noted |

Propiedades

Número CAS |

39663-84-8 |

|---|---|

Fórmula molecular |

C2H3LiO3 |

Peso molecular |

82.0 g/mol |

Nombre IUPAC |

lithium;2-hydroxyacetate |

InChI |

InChI=1S/C2H4O3.Li/c3-1-2(4)5;/h3H,1H2,(H,4,5);/q;+1/p-1 |

Clave InChI |

DSOSKIYNVXMGOA-UHFFFAOYSA-M |

SMILES canónico |

[Li+].C(C(=O)[O-])O |

Números CAS relacionados |

79-14-1 (Parent) 17341-24-1 (Parent) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.